molecular formula C12H14N4O2 B11731724 3-[(3-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

3-[(3-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11731724
M. Wt: 246.27 g/mol
InChI Key: VZRLDISZHKAGCJ-UHFFFAOYSA-N
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Description

3-{[(3-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrazole ring substituted with a hydroxyphenylmethylamino group and a carboxamide group, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 3-hydroxybenzaldehyde with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

3-{[(3-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(3-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    3-{[(3-hydroxyphenyl)methyl]amino}-1H-pyrazole-5-carboxamide: Similar structure but lacks the methyl group on the pyrazole ring.

    3-{[(3-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but with the carboxamide group at the 4-position instead of the 5-position.

    3-{[(3-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

The uniqueness of 3-{[(3-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyphenylmethylamino and carboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-[(3-hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H14N4O2/c1-16-10(12(13)18)6-11(15-16)14-7-8-3-2-4-9(17)5-8/h2-6,17H,7H2,1H3,(H2,13,18)(H,14,15)

InChI Key

VZRLDISZHKAGCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC(=CC=C2)O)C(=O)N

Origin of Product

United States

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